N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a diethylamino group, a methoxy group, and a trifluoroacetamide group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-(diethylamino)-3-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the trifluoroacetic anhydride, followed by the elimination of acetic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Diethylamino)-3-hydroxyphenyl]-2,2,2-trifluoroacetamide
- N-[4-(Diethylamino)-3-methylphenyl]-2,2,2-trifluoroacetamide
- N-[4-(Diethylamino)-3-ethoxyphenyl]-2,2,2-trifluoroacetamide
Uniqueness
N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to its analogs.
Properties
CAS No. |
67699-59-6 |
---|---|
Molecular Formula |
C13H17F3N2O2 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
N-[4-(diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H17F3N2O2/c1-4-18(5-2)10-7-6-9(8-11(10)20-3)17-12(19)13(14,15)16/h6-8H,4-5H2,1-3H3,(H,17,19) |
InChI Key |
XOEGQGVGFUKVSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)NC(=O)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.